

# A Comparative Guide: RO7075573 (Zosurabalpin) vs. Colistin Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RO7075573 |           |
| Cat. No.:            | B12382186 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Acinetobacter baumannii, particularly carbapenem-resistant A. baumannii (CRAB), poses a significant threat to global health, necessitating the development of novel therapeutic agents. This guide provides an objective comparison of a promising new antibiotic, **RO7075573** (zosurabalpin), and the last-resort antibiotic, colistin, against this challenging pathogen.

## **Executive Summary**

Zosurabalpin (formerly **RO7075573**) is a first-in-class tethered macrocyclic peptide antibiotic with a novel mechanism of action that demonstrates potent in vitro activity against A. baumannii, including CRAB isolates.[1] In direct comparisons, zosurabalpin exhibits significantly lower minimum inhibitory concentrations (MICs) than colistin against contemporary clinical isolates. While in vivo data for zosurabalpin in animal models is promising, direct comparative in vivo studies with colistin are not yet available. Colistin, a polymyxin antibiotic, remains a critical last-line therapy but is associated with increasing resistance and significant nephrotoxicity.

### **Mechanism of Action**



The fundamental difference between zosurabalpin and colistin lies in their distinct mechanisms of action, which are crucial for understanding their efficacy and potential for resistance development.

RO7075573 (Zosurabalpin): Inhibition of Lipopolysaccharide (LPS) Transport

Zosurabalpin targets and inhibits the LptB2FGC complex, an essential transporter responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria. This blockade leads to the accumulation of LPS in the periplasm and ultimately disrupts the integrity of the outer membrane, causing cell death.



Click to download full resolution via product page

Figure 1: Mechanism of action of zosurabalpin (RO7075573).

Colistin: Direct Disruption of the Outer Membrane

Colistin is a cationic polypeptide that interacts electrostatically with the negatively charged lipid A component of LPS in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca<sup>2+</sup> and Mg<sup>2+</sup>), leading to the disorganization and permeabilization of the outer membrane, leakage of intracellular contents, and cell death.





Click to download full resolution via product page

Figure 2: Mechanism of action of colistin.

# **In Vitro Activity**

Recent studies have provided a direct comparison of the in vitro activity of zosurabalpin and colistin against a large panel of clinical A. baumannii isolates.

| Antibiotic                  | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC90 (mg/L) |
|-----------------------------|------------------|--------------|--------------|
| Zosurabalpin<br>(RO7075573) | 0.06 - 4         | 0.5          | 1            |
| Colistin                    | 0.12 - >16       | 1            | >16          |
| Meropenem                   | 0.12 - >16       | >16          | >16          |
| Tigecycline                 | 0.12 - 8         | 2            | 8            |

Table 1: Comparative

in vitro activity of

zosurabalpin, colistin,

meropenem, and

tigecycline against

129 clinical A.

baumannii isolates.[1]

As shown in Table 1, zosurabalpin demonstrates superior potency against A. baumannii compared to colistin, with a significantly lower MIC<sub>90</sub>.[1] While the majority of isolates were



susceptible to colistin at lower concentrations, a substantial portion exhibited high-level resistance, a trend not observed with zosurabalpin.[1]

## In Vivo Efficacy

In vivo studies in murine infection models have demonstrated the efficacy of zosurabalpin in treating infections caused by pan-drug-resistant A. baumannii.

In a neutropenic mouse pneumonia model, zosurabalpin treatment resulted in a dosedependent reduction in bacterial burden in the lungs.[1] Similarly, in a murine thigh infection model, zosurabalpin also showed significant dose-dependent antibacterial activity.[2]

While extensive in vivo data exists for colistin, direct head-to-head comparative studies with zosurabalpin in animal models of A. baumannii infection have not yet been published. Such studies will be critical in further evaluating the therapeutic potential of zosurabalpin.

## **Experimental Protocols**

Zosurabalpin Susceptibility Testing





Click to download full resolution via product page

Figure 3: Experimental workflow for zosurabalpin MIC determination.

The in vitro activity of zosurabalpin is determined by broth microdilution following the Clinical and Laboratory Standards Institute (CLSI) guidelines, with a key modification. The cationadjusted Mueller-Hinton broth (CAMHB) must be supplemented with 20% human serum to obtain accurate and reproducible MIC values.

Colistin Susceptibility Testing





Click to download full resolution via product page

**Figure 4:** Experimental workflow for colistin MIC determination.

Colistin susceptibility testing is performed using the broth microdilution method as recommended by CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is important to note that other methods, such as disk diffusion and gradient diffusion strips, are not reliable for determining colistin susceptibility and are not recommended.

## Conclusion

RO7075573 (zosurabalpin) represents a significant advancement in the fight against CRAB. Its novel mechanism of action and potent in vitro activity against a broad range of clinical isolates, including those resistant to colistin, make it a promising candidate for further clinical development. While colistin remains a crucial therapeutic option, its utility is increasingly compromised by rising resistance and toxicity concerns. Future clinical trials will be essential to fully elucidate the comparative efficacy and safety of zosurabalpin versus colistin for the treatment of severe A. baumannii infections.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. 2109. In vitro and in vivo Killing Kinetics of Zosurabalpin (RG6006) Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: RO7075573 (Zosurabalpin) vs. Colistin Against Acinetobacter baumannii]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382186#ro7075573-vs-colistin-activity-against-a-baumannii]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





